molecular formula C4H7ClS B2686914 3-Chloro-2-methylprop-2-ene-1-thiol CAS No. 57466-64-5

3-Chloro-2-methylprop-2-ene-1-thiol

Cat. No.: B2686914
CAS No.: 57466-64-5
M. Wt: 122.61
InChI Key: WBQJFNSFBMQLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methylprop-2-ene-1-thiol, with the CAS Number 57466-64-5, is a chemical compound with a molecular weight of 122.62 . It is used as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals .


Synthesis Analysis

3-Chloro-2-methyl-1-propene has been used as a reactant for the synthesis of cyclobutanone . It was also used to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .


Molecular Structure Analysis

The IUPAC name of this compound is (2E)-3-chloro-2-methyl-2-propene-1-thiol . The InChI code is 1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ .


Chemical Reactions Analysis

A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 122.62 . It is insoluble in water but soluble in acetone, chloroform, diethyl ether, and ethanol .

Scientific Research Applications

Applications in Polymer and Materials Synthesis

  • Thiol–ene Click Chemistry : Thiol–ene "click" chemistry is a powerful tool for polymer and materials synthesis. It's highly efficient for both synthesis and modification purposes. This reaction has been extensively applied in macromolecular engineering and materials chemistry, demonstrating its versatility and potential for advanced applications (Lowe, 2014).
  • Renewable Polyamides from Fatty Acids : The thiol–ene addition reaction has been utilized to synthesize fatty acid-derived amine functional monomers, leading to the production of renewable polyamides with good properties and adjustable thermal and solubility characteristics (Türünç et al., 2012).

Advances in Chemical Synthesis

  • Methylphosphonic Dichloride and Chiral Thiols : In chemical synthesis, methylphosphonic dichloride has been used to react with thiols like 3-Chloro-2-methylprop-2-ene-1-thiol to form dialkylthiophosphonates, aiding in determining the enantiomeric excess of chiral thiols. This has implications for chiral analysis and synthesis (Strijtveen et al., 1987).

Applications in Luminescence and Imaging

  • Thiol-Reactive Luminescent Agents : Thiol-reactive compounds like this compound have been used in developing luminescent agents for imaging purposes. For instance, the thiol-reactive luminescent agent 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium accumulates in mitochondria and is used in fluorescence microscopy (Amoroso et al., 2008).

Mechanism of Action

    Target of Action

    It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

    Action Environment

    Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-methylprop-2-ene-1-thiol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.

Safety and Hazards

This compound is highly flammable and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled, and may cause an allergic skin reaction .

Properties

IUPAC Name

(E)-3-chloro-2-methylprop-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQJFNSFBMQLRI-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCl)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Cl)/CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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